molecular formula C10H10BrNO3 B1441061 4-Bromo-6,7-dimethoxy-isoindolin-1-one CAS No. 954239-46-4

4-Bromo-6,7-dimethoxy-isoindolin-1-one

Cat. No.: B1441061
CAS No.: 954239-46-4
M. Wt: 272.09 g/mol
InChI Key: UBQDJUMLZLHWBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethoxy-isoindolin-1-one typically involves the bromination of 6,7-dimethoxy-isoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethoxy-isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethoxy-isoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy groups may play a role in its reactivity and binding to biological molecules . Further research is needed to elucidate the specific pathways and targets involved.

Biological Activity

Overview

4-Bromo-6,7-dimethoxy-isoindolin-1-one is a synthetic compound belonging to the isoindolinone family, characterized by its molecular formula C10H10BrNO3\text{C}_{10}\text{H}_{10}\text{BrN}\text{O}_3 and a molecular weight of 272.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound features a bromine atom and two methoxy groups attached to the isoindolinone core, which influence its reactivity and biological interactions. The synthesis typically involves the bromination of 6,7-dimethoxy-isoindolin-1-one using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that the compound can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

The compound is also being explored for its anticancer potential . Preliminary studies suggest that it may act as a cyclin-dependent kinase (CDK) inhibitor, which could interfere with cell cycle progression in cancer cells. This mechanism is critical for developing new cancer therapies .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. The presence of bromine and methoxy groups may enhance its binding affinity to biological molecules, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various isoindolinone derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This result positions it as a promising candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines have shown that treatment with this compound resulted in a dose-dependent reduction in cell viability. At concentrations of 10 µM and above, significant apoptosis was observed, suggesting its potential as an anticancer therapeutic .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison with other isoindolinone derivatives is beneficial.

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compound ModerateSignificantPresence of bromine and methoxy groups
6,7-Dimethoxyisoindolin-1-one WeakModerateLacks bromine substitution
4-Bromoisoindolin-1-one ModerateLowNo methoxy groups

Properties

IUPAC Name

4-bromo-6,7-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-7-3-6(11)5-4-12-10(13)8(5)9(7)15-2/h3H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQDJUMLZLHWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CNC(=O)C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696096
Record name 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-46-4
Record name 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-6,7-dimethoxy-isoindolin-1-one
4-Bromo-6,7-dimethoxy-isoindolin-1-one
4-Bromo-6,7-dimethoxy-isoindolin-1-one

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